2-amino-N-methylquinoline-6-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-methylquinoline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-12-16(14,15)8-3-4-9-7(6-8)2-5-10(11)13-9/h2-6,12H,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGZOAOWTAMRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Amino N Methylquinoline 6 Sulfonamide and Its Analogues
Retrosynthetic Analysis of 2-amino-N-methylquinoline-6-sulfonamide
A retrosynthetic analysis of this compound identifies two primary disconnection points corresponding to the formation of the sulfonamide bond and the construction of the quinoline (B57606) core.
C-S Bond Disconnection: The most logical initial disconnection is at the sulfonamide's nitrogen-sulfur bond. This simplifies the target molecule into two key synthons: 2-aminoquinoline-6-sulfonyl chloride and methylamine. This approach is standard for sulfonamide synthesis, relying on the well-established reaction between a sulfonyl chloride and an amine.
Quinoline Ring Disconnection: The intermediate, 2-aminoquinoline-6-sulfonyl chloride, can be further broken down. The sulfonyl chloride group can be traced back to a sulfonic acid, which is typically introduced via electrophilic sulfonation of a pre-existing 2-aminoquinoline (B145021) ring. The 2-aminoquinoline core itself can be disconnected in several ways, depending on the chosen forward synthesis strategy.
Pfitzinger-type Disconnection: This approach would involve disconnecting the quinoline ring to reveal an isatin-derived intermediate and a two-carbon carbonyl compound, which would ultimately form the pyridine part of the heterocycle.
Annulation/Cross-Coupling Disconnection: Alternatively, the quinoline ring can be disconnected into an ortho-substituted aniline (e.g., an o-vinylaniline or o-haloaniline) and a suitable coupling partner like an alkyne or propargyl alcohol, which are then joined using a transition-metal catalyst.
This analysis provides a roadmap for the forward synthesis, suggesting that the quinoline ring is constructed first, followed by sulfonation, conversion to the sulfonyl chloride, and final coupling with methylamine.
Established Synthetic Routes for Quinoline Ring System Construction
The quinoline scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. These range from classical named reactions to modern transition-metal-catalyzed processes.
The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids. organic-chemistry.orgacs.org The reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound in the presence of a base. organic-chemistry.orgmdpi.com
Reaction Mechanism:
The base (e.g., potassium hydroxide) hydrolyzes the amide bond in isatin to form a keto-acid intermediate. organic-chemistry.orgmdpi.com
The aniline moiety of this intermediate reacts with a ketone or aldehyde to form an imine.
The imine tautomerizes to an enamine.
The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final quinoline-4-carboxylic acid. organic-chemistry.org
A key variation is the Halberkann variant , which utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. organic-chemistry.orgresearchgate.net Contemporary modifications often focus on improving yields, expanding substrate scope, and simplifying reaction conditions, for instance by using different bases or solvent systems. researchgate.net
Palladium catalysis has emerged as a powerful tool for the convergent synthesis of substituted quinolines, offering high efficiency and functional group tolerance. These methods typically involve the formation of the pyridine ring by coupling two acyclic precursors.
A notable strategy is the aerobic oxidative annulation of o-alkenylanilines with alkynes. This process involves an intermolecular amination of the alkyne, followed by olefin insertion and an oxidative C-C bond cleavage, using molecular oxygen as a green terminal oxidant. Another powerful method is the annulation of o-iodo-anilines with propargyl alcohols , which provides direct access to 2,4-disubstituted quinolines under mild conditions. Furthermore, palladium-catalyzed allylic C-H oxidative annulation represents an atom-economical approach to constructing functionalized 2-substituted quinolines.
Table 1: Comparison of Palladium-Catalyzed Quinoline Syntheses
| Methodology | Starting Materials | Key Features | Catalyst/Reagents Example |
|---|---|---|---|
| Aerobic Annulation | o-Alkenylanilines + Alkynes | Uses O₂ as a green oxidant; good regioselectivity. | PdCl₂, PPh₃, Cu(TFA)₂ |
| Annulation with Propargyl Alcohols | o-Iodo-anilines + Propargyl Alcohols | Mild conditions; broad substrate scope for 2,4-disubstituted quinolines. | Pd(OAc)₂, dppp |
| Allylic C-H Oxidative Annulation | Anilines + Allylic Substrates | High atom economy; C-C and C-N bonds formed in one pot. | Pd(OAc)₂, TsOH |
Modern synthetic chemistry increasingly utilizes sustainable energy sources like visible light and earth-abundant metal catalysts.
Visible-light-mediated synthesis offers a green alternative for quinoline construction. These reactions often proceed at room temperature under mild conditions. One approach involves the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using an organic photocatalyst like anthraquinone and DMSO as the oxidant. Another strategy employs visible light to induce the oxidative cyclization of aromatic enamines with alkynes or alkenes, often in the presence of a copper or palladium co-catalyst, using dioxygen as the oxidant. These methods leverage light to generate radical intermediates that drive the cyclization process.
Cobalt-catalyzed methods provide an economical and environmentally benign route. A ligand-free system using cobalt(II) acetate (Co(OAc)₂·4H₂O) effectively catalyzes the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to afford a wide range of substituted quinolines in high yields. This one-pot reaction is noted for its simplicity, cost-effectiveness, and broad applicability, avoiding the harsh conditions and waste associated with traditional methods.
Dearomatization reactions are powerful transformations that convert flat, aromatic precursors into complex, three-dimensional alicyclic structures. While not a direct route to the aromatic quinoline ring, these strategies are crucial for synthesizing partially or fully saturated nitrogen heterocycles, which can be precursors to functionalized quinolines.
The primary challenge in nucleophilic dearomatization is overcoming the substantial resonance stabilization energy of the aromatic system. This is typically achieved by coupling the dearomatization event with an irreversible bond-forming step. Transition metals, particularly copper, have been successfully used to catalyze the dearomatization of quinolines via 1,2- or 1,4-nucleophilic additions under mild conditions. These processes allow for the introduction of multiple functional groups, providing access to complex molecular skeletons that would be difficult to obtain otherwise.
Approaches to Sulfonamide Moiety Introduction and Functionalization
The final key step in synthesizing this compound is the formation of the sulfonamide linkage.
The most common and well-established method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of the target molecule, this involves two stages:
Formation of the Sulfonyl Chloride: The precursor, 2-aminoquinoline-6-sulfonyl chloride, is typically prepared from 2-aminoquinoline. This involves an electrophilic sulfonation reaction using a strong sulfonating agent (e.g., chlorosulfonic acid) to install a sulfonic acid group at the 6-position of the quinoline ring. The resulting sulfonic acid is then converted to the more reactive sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Sulfonamide Bond Formation: The 2-aminoquinoline-6-sulfonyl chloride is then reacted with methylamine in the presence of a base to neutralize the HCl byproduct, yielding the final N-methylsulfonamide.
Recent advances have provided alternative, more direct methods for sulfonamide synthesis. One innovative protocol allows for the one-pot synthesis of sulfonamides from unactivated aromatic acids and amines via a copper-catalyzed decarboxylative halosulfonylation. Other modern approaches utilize sulfur dioxide surrogates, such as the DABCO-SO₂ complex (DABSO), which can react with Grignard reagents or aryl iodides to generate sulfinates that are then converted in-situ to sulfonamides.
Table 2: Methods for Sulfonamide Formation
| Method | Precursors | Description | Advantages |
|---|---|---|---|
| Classical Method | Sulfonyl Chloride + Amine | A two-step process involving formation of sulfonyl chloride followed by reaction with an amine. | Well-established, reliable, and widely applicable. |
| Decarboxylative Halosulfonylation | Aromatic Acid + Amine + SO₂ | A one-pot, copper-catalyzed method that avoids pre-functionalization of the acid. | More direct, increases synthetic efficiency. |
| Using SO₂ Surrogates (e.g., DABSO) | Aryl Halide/Grignard + Amine + DABSO | Uses a stable, solid SO₂ source, avoiding the use of gaseous sulfur dioxide. | Improved handling and safety, good functional group tolerance. |
Reaction of Amines with Sulfonating Agents and Sulfochlorination Techniques
The most fundamental method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. libretexts.org In the context of quinoline-sulfonamides, this requires the preparation of a quinoline-sulfonyl chloride intermediate. This precursor is commonly synthesized through the direct sulfochlorination of the quinoline ring.
The process typically involves treating the parent quinoline compound with a strong sulfonating agent, such as chlorosulfonic acid, to install a sulfonyl chloride (-SO₂Cl) group onto the aromatic ring. mdpi.com The position of the sulfonation is influenced by the electronic properties of the quinoline ring and the specific reaction conditions. For example, 2,3-diphenylquinoxaline can be treated with chlorosulfonic acid to produce the corresponding quinoxaline-6-sulfonyl chloride, which is then reacted with various amines to yield a library of sulfonamides. mdpi.com
Once the quinoline sulfonyl chloride is obtained, it is reacted with a suitable amine, such as methylamine, in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct, affording the desired N-substituted quinoline-sulfonamide. mdpi.com This two-step sequence—sulfochlorination followed by amination—is a widely used and robust strategy for accessing a diverse range of quinoline-sulfonamide analogues. mdpi.com
A notable variation involves the Pfitzinger reaction, where isatin is reacted with diethyl malonate, followed by sulfochlorination of the resulting quinoline structure to generate a sulfonyl chloride intermediate, which can then be used to create a sulfonamide library. nih.gov
Metal-Catalyzed Sulfonamidation
Modern synthetic chemistry has introduced more advanced methods for C-N bond formation, including metal-catalyzed sulfonamidation. These techniques can offer improved efficiency and regioselectivity for the synthesis of N-(heteroaryl)aryl sulfonamides. Transition-metal catalysis, in particular, has become a popular approach for transforming C-H bonds into N-functionalized groups. researchgate.net
While direct metal-catalyzed C-H sulfonamidation on a quinoline ring is an area of ongoing research, related strategies have been developed for other heterocyclic systems. For instance, iridium-catalyzed reactions of quinoline N-oxides with sulfonyl azides have been explored as a method for C-H functionalization. researchgate.net Similarly, palladium-catalyzed protocols have been developed to introduce sulfonyl groups using reagents like sodium hydroxymethylsulfinate (Rongalite) as a sulfur dioxide source. nih.gov These methods generate aryl sulfinate intermediates which can then be converted to sulfonamides. nih.gov
Copper-promoted reactions have also been utilized, demonstrating a convenient route for various selenylation and amination reactions on N-arylsulfonamides, highlighting the utility of transition metals in modifying these structures. researchgate.net These catalytic systems provide powerful alternatives to traditional methods, often proceeding under milder conditions and with greater control over the reaction outcome.
Derivatization of Sulfonamide Functional Groups for Enhanced Reactivity
Although sulfonamides are generally considered to be stable and metabolically robust functional groups, they are often treated as terminal moieties in a synthetic sequence. chemrxiv.orgchemrxiv.org However, recent advancements have enabled the conversion of sulfonamides into versatile synthetic handles for late-stage functionalization, allowing for the diversification of complex molecules. chemrxiv.orgresearchgate.net
One strategy involves the activation of a primary sulfonamide by converting it into a more reactive intermediate. For example, a primary sulfonamide can be transformed into an N-sulfonylimine, which can then undergo further reactions. chemrxiv.org A more general approach is the reductive cleavage of the N-S bond in secondary sulfonamides to generate sulfinates and amines. chemrxiv.org These intermediates can then react in-situ with various electrophiles or nucleophiles to access a wide array of other medicinally relevant functional groups. chemrxiv.org This allows a single sulfonamide-containing molecule to be converted into sulfones, sulfonyl fluorides, or other derivatives.
This paradigm of using sulfonamides as points of chemical modification rather than inert endpoints is highly valuable in drug discovery, as it allows for rapid structure-activity relationship (SAR) studies from a common advanced intermediate. chemrxiv.org
| Original Functional Group | Reagents/Conditions | New Functional Group |
| Primary Sulfonamide (R-SO₂NH₂) | 1. Pyrylium salt (Pyry-BF₄) 2. Nucleophile | Derivatized Sulfonamide |
| Secondary Sulfonamide (R-SO₂NHR') | Reductive cleavage conditions | Sulfinate (R-SO₂⁻) and Amine (R'NH₂) |
| Sulfinate (R-SO₂⁻) | N-Chlorosuccinimide (NCS), Amine | Sulfonamide (R-SO₂NR''₂) |
| Sulfinate (R-SO₂⁻) | Electrophile (e.g., Alkyl Halide) | Sulfone (R-SO₂R'') |
This table provides a generalized summary of potential transformations for derivatization.
Parallel and Solution-Phase Synthesis Techniques for Library Generation of this compound Derivatives
To accelerate the drug discovery process, parallel and solution-phase synthesis techniques are employed to rapidly generate large libraries of related compounds. uniroma1.it These methods are well-suited for producing diverse sets of this compound derivatives for biological screening.
Solution-phase synthesis, as opposed to solid-phase synthesis, is often preferred for its scalability and the ease of reaction monitoring. acs.org Efficient strategies have been developed for the parallel solution-phase synthesis of quinoline-sulfonamide libraries. nih.gov These protocols often use multi-well plates or specialized synthesizers (e.g., CombiSyn) to run numerous reactions simultaneously. nih.govresearchgate.net The key to success is the use of robust chemical reactions that proceed to high completion and purification procedures that are simple and amenable to parallel processing, such as precipitation and filtration. nih.gov
One described strategy involves the synthesis of 6-aminosulfonylquinoline-4-carboxamide derivatives. This approach uses 5-sulfamoylisatins in Pfitzinger reactions to create 6-sulfamoyl-4-carboxyquinolines, which serve as versatile intermediates for generating large carboxamide libraries. nih.gov Using such methods, over 500 distinct quinoline and 2-oxo-1,2-dihydroquinoline derivatives have been synthesized on a 50-100 mg scale, demonstrating the power of parallel solution-phase techniques for creating extensive compound collections. nih.gov
Synthesis of Hybrid Quinoline-Sulfonamide Structures and Their Precursors
Molecular hybridization is a powerful strategy in medicinal chemistry that combines two or more pharmacophoric units into a single molecule to create new compounds with potentially enhanced or dual biological activities. researchgate.netnih.gov The quinoline-sulfonamide scaffold is a common core for the synthesis of such hybrid structures.
The synthesis of these hybrids often involves multi-step reaction sequences. researchgate.net A common approach is to first synthesize the core quinoline-sulfonamide structure and then use a reactive handle on either the quinoline or sulfonamide portion to attach another molecular entity. For example, 7-chloroquinoline-sulfonamide can be tethered to a nih.govresearchgate.netfuture-science.com-triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. future-science.com This requires the synthesis of the necessary precursors: an azide-functionalized sulfonamide and an alkyne-functionalized quinoline (or vice versa). future-science.com
Another strategy involves the acylation of an aminoquinoline with a benzenesulfonyl chloride, followed by complexation with various metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺) to form hybrid quinoline-sulfonamide metal complexes. nih.govnih.gov These syntheses demonstrate the modularity of the quinoline-sulfonamide framework, allowing for its incorporation into a wide range of more complex molecular architectures.
Advanced Spectroscopic and Analytical Characterization of 2 Amino N Methylquinoline 6 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement within a molecule. For 2-amino-N-methylquinoline-6-sulfonamide, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the quinoline (B57606) ring would likely appear in the downfield region, typically between 7.0 and 8.5 ppm, with their coupling patterns revealing their substitution positions. The amino group protons (-NH₂) would likely present as a broad singlet, and the N-methyl protons (-NHCH₃) would appear as a doublet if coupled to the adjacent NH proton, or a singlet if not, likely in the range of 2.5-3.0 ppm. The sulfonamide proton (-SO₂NH-) would also be expected to produce a distinct signal.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The quinoline ring carbons would generate a series of signals in the aromatic region (approximately 110-160 ppm). The carbon attached to the amino group (C2) and the carbon bearing the sulfonamide group (C6) would have characteristic chemical shifts influenced by these substituents. The N-methyl carbon would be observed in the aliphatic region, typically around 25-35 ppm.
Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Quinoline Aromatic Protons | 7.0 - 8.5 | 110 - 160 |
| -NH₂ Protons | Broad singlet | - |
| -SO₂NH- Proton | Variable | - |
| -NHCH₃ Proton | 2.5 - 3.0 (doublet or singlet) | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the various functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the amine, sulfonamide, and aromatic moieties.
The N-H stretching vibrations of the primary amino group (-NH₂) would likely appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H stretch of the secondary sulfonamide (-SO₂NH-) would also be expected in this region. The S=O stretching vibrations of the sulfonamide group are characteristic and typically appear as two strong bands, one asymmetric and one symmetric, around 1350-1315 cm⁻¹ and 1160-1140 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline ring would appear in the 1650-1450 cm⁻¹ region.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Sulfonamide (-SO₂NH-) | N-H Stretch | ~3300 |
| Sulfonamide (-SO₂=O) | Asymmetric S=O Stretch | 1350 - 1315 |
| Sulfonamide (-SO₂=O) | Symmetric S=O Stretch | 1160 - 1140 |
| Aromatic Ring | C-H Stretch | >3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, which is particularly useful for analyzing conjugated systems like the quinoline ring. The UV-Vis spectrum of this compound would be expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic system. The presence of the amino and sulfonamide groups as auxochromes would likely influence the position and intensity of these absorption maxima (λmax). Generally, quinoline and its derivatives display multiple absorption bands in the UV region, often between 200 and 400 nm. researchgate.net The extended conjugation and the presence of electron-donating and electron-withdrawing groups would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted quinoline.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁N₃O₂S), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. chemscene.com
Furthermore, tandem mass spectrometry (MS/MS) would reveal the fragmentation pattern of the molecule. Key fragmentation pathways would likely involve the cleavage of the sulfonamide group, loss of the methyl group, and fragmentation of the quinoline ring. This data is invaluable for structural confirmation and for identifying the compound in complex mixtures.
Expected HRMS Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₂S |
| Exact Mass | 237.0572 |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC-IRMS, LC-MS/MS)
Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for the analysis of non-volatile compounds like this compound. It is widely used for the analysis of sulfonamides in various matrices. nih.gov An LC-MS/MS method would be developed to separate the compound from any impurities, and the mass spectrometer would provide confident identification and quantification.
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS): For certain applications, particularly in stable isotope analysis, GC-IRMS can be employed. This would typically require derivatization of the compound to increase its volatility for gas chromatographic separation. nih.gov This technique can provide information about the isotopic composition of the elements within the molecule.
These advanced analytical techniques collectively provide a comprehensive characterization of this compound, from its fundamental molecular structure to its purity and solid-state conformation.
Computational Chemistry and in Silico Modeling of 2 Amino N Methylquinoline 6 Sulfonamide
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are employed to understand the fundamental properties of a molecule, including its three-dimensional shape and the distribution of its electrons.
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. jocpr.com This is achieved by solving the Schrödinger equation in an approximate manner, focusing on the electron density. For quinoline (B57606) derivatives, calculations are often performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G** or 6-311++G(d,p), which provide a good balance between accuracy and computational cost. researchgate.netderpharmachemica.comnih.gov
The process involves starting with an initial guess of the molecular structure and iteratively adjusting the positions of the atoms to minimize the total energy of the system. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. While specific experimental crystal structure data for 2-amino-N-methylquinoline-6-sulfonamide is not available, DFT calculations can provide a highly reliable prediction of its structural parameters. These parameters are crucial for understanding the molecule's shape and how it might fit into the active site of a biological target.
Table 1: Representative Predicted Geometric Parameters for this compound from DFT Calculations Note: This table presents expected values based on DFT studies of similar molecular fragments, as specific published data for this exact compound is not available.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-S (Sulfonamide) | ~1.77 Å |
| S=O (Sulfonamide) | ~1.43 Å | |
| S-N (Sulfonamide) | ~1.63 Å | |
| C-N (Amino Group) | ~1.36 Å | |
| Bond Angles | O=S=O | ~120° |
| C-S-N | ~107° | |
| Dihedral Angles | C-C-S-N | Defines the orientation of the sulfonamide group relative to the quinoline ring |
Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. numberanalytics.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter indicating the molecule's kinetic stability and reactivity; a smaller gap suggests the molecule is more reactive. malayajournal.org For this compound, the electron-rich 2-aminoquinoline (B145021) ring system is expected to contribute significantly to the HOMO, while the electron-withdrawing sulfonamide group would contribute to the LUMO, facilitating charge transfer within the molecule. malayajournal.orgresearchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other molecules, particularly biological macromolecules. rsc.org The MEP map uses a color scale to denote different electrostatic potential regions:
Red: Regions of high electron density and negative potential, indicating sites susceptible to electrophilic attack. For this molecule, these would be concentrated around the oxygen atoms of the sulfonamide group. researchgate.net
Blue: Regions of low electron density and positive potential, indicating sites for nucleophilic attack. These are typically found around hydrogen atoms, especially the N-H protons of the amino and sulfonamide groups.
Green: Regions of neutral potential, often found on carbon-rich aromatic surfaces.
These analyses help predict sites for hydrogen bonding and other electrostatic interactions. researchgate.netrsc.org
Table 2: Typical FMO Properties for Aromatic Sulfonamides Note: This table illustrates the type of data generated from FMO analysis.
| Property | Description | Expected Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability; likely localized on the aminoquinoline ring. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability; influenced by the sulfonamide group. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap suggests higher reactivity and potential for intramolecular charge transfer. |
Theoretical Studies on Acid-Base Equilibria and pKa Prediction of Sulfonamide Moieties
The ionization state of a molecule at physiological pH is a critical determinant of its biological activity and pharmacokinetic properties. Theoretical methods can be used to predict the acid dissociation constant (pKa) of ionizable groups, such as the sulfonamide moiety. Recent studies have demonstrated that strongly correlated linear relationships exist between quantum chemically calculated equilibrium bond lengths of the sulfonamide group and its aqueous pKa value. rsc.orgchemrxiv.org
This approach, known as the "bond lengths as a powerful descriptor" method, involves performing DFT calculations to obtain the optimized geometry of the sulfonamide in its neutral and ionized forms. rsc.org The lengths of specific bonds, such as the C-S and S-N bonds, change upon ionization and can be plugged into established linear regression models to accurately predict the pKa. nih.govresearchgate.net This method provides a powerful alternative to more complex thermodynamic cycle calculations, especially for molecules with more than 50 atoms. rsc.org Applying this methodology would allow for an accurate prediction of the pKa of the sulfonamide N-H in this compound, clarifying its likely ionization state in a biological context.
In Silico Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net
Molecular docking simulations are used to place the 3D structure of this compound into the binding site of a specific biological target, such as an enzyme or receptor. nih.gov This process requires the 3D coordinates of the target protein, which are often obtained from crystallographic databases like the Protein Data Bank (PDB). mdpi.com
Using software like GOLD or AutoDock, the ligand is treated as flexible, and numerous possible binding poses are generated within the defined active site. mdpi.comnih.gov Each pose is evaluated using a scoring function that estimates the binding free energy (ΔG), with more negative scores indicating a higher predicted binding affinity. researchgate.netmdpi.com For example, quinoline sulfonamide derivatives have been docked into the active site of targets like the M2 isoform of pyruvate (B1213749) kinase (PKM2), a protein implicated in cancer metabolism. mdpi.com Such studies predict not only the binding affinity but also the specific binding mode, revealing how the ligand orients itself to maximize favorable interactions. mdpi.commdpi.com
Table 3: Representative Molecular Docking Results for a Ligand with a Target Protein Note: This table is an example of typical output from a molecular docking study.
| Target Protein (PDB ID) | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Pyruvate Kinase M2 (e.g., 4G1N) | Quinoline Sulfonamide Analog | -10.72 | Tyr390, Phe26, Leu394 |
| HIV Reverse Transcriptase (e.g., 4I2P) | Quinoline Derivative | -9.34 | Tyr188, Trp229 |
Ligand-Protein Interaction Profiling and Hotspot Identification
Following the prediction of a binding mode, a detailed analysis of the specific interactions between the ligand and the protein is performed. nih.gov This interaction profiling is crucial for understanding the structural basis of molecular recognition and for identifying "hotspots"—key amino acid residues that contribute most significantly to the binding affinity. nih.gov
Common types of interactions that are analyzed include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups of the sulfonamide and amino moieties) and acceptors (like the sulfonyl oxygens) on the ligand, and corresponding residues on the protein (e.g., the backbone carbonyls or side chains of serine, threonine, or tyrosine). mdpi.comnih.gov
Hydrophobic Interactions: Occur between the nonpolar parts of the ligand, such as the quinoline ring, and hydrophobic pockets in the protein lined with residues like leucine, isoleucine, and phenylalanine. nih.gov
π-π Stacking: An interaction between the aromatic quinoline ring of the ligand and aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan. mdpi.com
Electrostatic Interactions: Such as salt bridges that could form if the ligand and protein have oppositely charged groups. nih.gov
By mapping these interactions, researchers can build a comprehensive profile that explains the observed or predicted activity. This information is invaluable for structure-activity relationship (SAR) studies and for guiding the design of new analogs with improved potency and selectivity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel molecules and understanding the structural features crucial for their therapeutic effects.
Development of Predictive Models for Biological Activity based on Structural Descriptors
The development of predictive QSAR models for this compound and its analogs involves the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, including its topological, electronic, and steric properties. For quinoline derivatives, topological descriptors that describe atomic connectivity and molecular shape have been shown to be significant. nih.gov
In studies of related sulfonamide-containing compounds, descriptors such as the first-order valence connectivity index have been successfully used to develop robust QSAR models. nih.gov For a series of 4-aminoquinoline (B48711) derivatives, which share a core structural motif with the compound of interest, QSAR models have been developed to predict their activity as inhibitors of specific biological targets. researchgate.netnih.gov These models often employ multiple linear regression (MLR) to establish a linear relationship between the descriptors and the biological activity. nih.gov
The statistical quality and predictive power of these models are rigorously assessed through various validation techniques. Key statistical parameters include the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated coefficient of determination (Q²), which assesses the model's predictive ability. An F-test value is also often reported to indicate the statistical significance of the regression model. nih.gov For a reliable QSAR model, high values of R² and Q² are desirable.
Table 1: Representative Structural Descriptors in QSAR Models of Related Compounds
| Descriptor Type | Example Descriptor | Relevance |
| Topological | First-order valence connectivity index ((1)chi(v)) | Describes molecular branching and complexity. nih.gov |
| Electronic | Presence/absence of nitrogen and oxygen at a specific topological distance | Correlates with the potential for hydrogen bonding and electrostatic interactions. nih.gov |
| Steric | Indicator parameters | Can account for the influence of substituent size and shape on activity. nih.gov |
This table is for illustrative purposes and based on studies of related quinoline and sulfonamide compounds.
Rational Design of Derivatives Based on QSAR Insights for Optimized Potency
A primary application of QSAR modeling is the rational design of new chemical entities with enhanced biological activity. researchgate.netresearchgate.netmanchester.ac.uknih.gov By analyzing the developed QSAR equations, researchers can identify which structural features positively or negatively influence the desired biological effect. For instance, a QSAR model might reveal that increasing the hydrophobicity in a particular region of the molecule leads to a corresponding increase in potency.
In the context of quinoline-based compounds, QSAR studies have guided the synthesis of hybrid molecules that combine the quinoline scaffold with other pharmacophoric groups, such as sulfonamides, to improve their therapeutic potential. nih.gov The insights gained from such models allow for a more focused and efficient drug discovery process, reducing the need for extensive and costly synthesis and screening of a large number of compounds. nih.gov For example, if a QSAR model for a series of aminoquinoline sulfonamides indicates that a smaller, electron-withdrawing group at a specific position on the quinoline ring enhances activity, medicinal chemists can prioritize the synthesis of derivatives with these characteristics.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Stability within Binding Pockets
Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic behavior of molecules over time. researchgate.net For this compound, MD simulations are employed to understand its conformational preferences and to assess its stability and interactions when bound to a biological target, such as a protein receptor. researchgate.netacs.orgnih.govresearchgate.net
The simulation process begins with the placement of the ligand within the binding pocket of the protein. The entire system, including the protein-ligand complex and surrounding solvent molecules, is then subjected to a series of calculations that simulate the movements of atoms based on the principles of classical mechanics. These simulations can span from nanoseconds to microseconds, providing a detailed trajectory of the system's evolution.
Analysis of the MD trajectory can reveal crucial information about the ligand's behavior. The root-mean-square deviation (RMSD) of the ligand's atoms is often calculated to assess its stability within the binding pocket. A stable ligand will typically exhibit low RMSD values, indicating that it maintains a consistent binding pose throughout the simulation. In contrast, a high and fluctuating RMSD may suggest an unstable binding mode.
Furthermore, MD simulations allow for a detailed examination of the intermolecular interactions between the ligand and the protein. The formation and breaking of hydrogen bonds, hydrophobic interactions, and electrostatic interactions can be monitored over time. This analysis helps to identify the key amino acid residues in the binding pocket that are critical for ligand recognition and binding affinity. For sulfonamide-containing ligands, interactions involving the sulfonamide group are of particular interest, as this moiety is known to participate in important binding interactions. nih.govresearchgate.net
Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Significance |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of a group of atoms from a reference structure over time. | Indicates the stability of the ligand's binding pose. |
| Hydrogen Bond Analysis | Tracks the formation and duration of hydrogen bonds between the ligand and protein. | Identifies key polar interactions that contribute to binding affinity. |
| Interaction Energy Calculations | Quantifies the energetic contributions of different types of interactions (e.g., van der Waals, electrostatic). | Provides insight into the driving forces of ligand binding. |
| Conformational Analysis | Examines the different shapes (conformations) the ligand adopts during the simulation. | Reveals the flexibility of the ligand and its preferred binding conformation. kcl.ac.uknih.gov |
This table provides a general overview of parameters commonly analyzed in MD simulations of protein-ligand complexes.
Investigation of in Vitro Biological Activities of 2 Amino N Methylquinoline 6 Sulfonamide and Its Structural Analogues
Enzyme Inhibition Studies
The quinoline (B57606) sulfonamide scaffold is a prominent feature in a variety of enzyme inhibitors. The following sections explore the inhibitory and modulatory activities of structural analogues of 2-amino-N-methylquinoline-6-sulfonamide against several key enzyme targets.
Carbonic Anhydrase (CA) Inhibition
Quinoline-based sulfonamides have been investigated as inhibitors of human carbonic anhydrases (hCAs), a family of metalloenzymes involved in numerous physiological and pathological processes. nih.gov A series of quinoline-based benzenesulfonamides (QBS) demonstrated potent, isoform-selective inhibitory activity. nih.govnih.govresearchgate.net
Specifically, 4-anilinoquinoline derivatives where a primary sulfonamide group was attached at various positions on the anilino moiety were synthesized and tested against four isoforms: hCA I, II, IX, and XII. nih.govnih.gov The cytosolic isoforms hCA I and hCA II were inhibited to varying degrees. tandfonline.com For hCA I, inhibition constants (Kᵢ) ranged from the nanomolar to the low micromolar range. nih.govtandfonline.com The para-substituted sulfonamide analogues were generally the most effective hCA I inhibitors. nih.gov Against the ubiquitous hCA II isoform, primary sulfonamides showed effective inhibition, while secondary sulfonamides (N-substituted) were noted to be poor inhibitors, highlighting the importance of the primary sulfonamide group for binding to the enzyme's active site. tandfonline.com
The most significant activity for this class of compounds was observed against the tumor-associated isoforms hCA IX and XII. nih.govnih.gov Several quinoline-based benzenesulfonamide derivatives exhibited potent, low-nanomolar inhibition of hCA IX, with Kᵢ values as low as 5.5 nM and 8.4 nM for the most active compounds. nih.govnih.govresearchgate.net This potent and selective inhibition of cancer-related CA isoforms suggests a potential application for this structural class in oncology. nih.gov
Table 1: Inhibitory Activity of Quinoline-Based Sulfonamide Analogues against Human Carbonic Anhydrase (hCA) Isoforms Data represents findings for various structural analogues, not this compound itself.
| Compound Class | hCA Isoform | Inhibition Constant (Kᵢ) Range | Reference |
|---|---|---|---|
| 3-(Quinolin-4-ylamino)benzenesulfonamides | hCA I | 0.966–9.091 µM | tandfonline.com |
| 3-(Quinolin-4-ylamino)benzenesulfonamides | hCA II | 83 nM–3.594 µM | tandfonline.com |
| Quinoline-Based Benzenesulfonamides (QBS) | hCA IX | 5.5–116.2 nM | nih.gov |
| hCA XII | 8.7–58.4 nM | nih.gov |
Pyruvate (B1213749) Kinase M2 (PKM2) Modulation
Pyruvate Kinase M2 (PKM2) is a key enzyme in cancer metabolism, and its modulation is a therapeutic strategy. nih.govnih.govnih.gov Structural analogues of this compound have been identified as potent activators of PKM2. nih.govnih.gov Specifically, a series of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides were developed and shown to activate the less active dimeric form of PKM2 to its more active tetrameric state. nih.govnih.govisraelsenlab.org
This activation is hypothesized to reverse the metabolic phenotype of cancer cells, known as the Warburg effect, thereby inhibiting cell proliferation. nih.gov The structure-activity relationship (SAR) studies of these compounds revealed that substitutions on the N-aryl ring significantly influence their potency as PKM2 activators. nih.gov For example, compounds with chloro and methyl substitutions on the benzene ring showed high potency, with AC₅₀ values (half-maximal activating concentration) in the low nanomolar range. nih.gov Other studies have also identified derivatives of 6-, 7-, and 8-sulfamoylquinoline as a significant group of PKM2 activators. semanticscholar.org
Table 2: PKM2 Activating Potency of 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide Analogues Data represents findings for various structural analogues, not this compound itself.
| N-Aryl Substitution | AC₅₀ (µM) | Max Activation (%) | Reference |
|---|---|---|---|
| 3-Chloro-4-methyl-benzene | 0.10 | 104 | nih.gov |
| 3-Fluoro-4-methylbenzene | 0.54 | 138 | nih.gov |
| 4-Chloro-3-methyl-benzene | 0.56 | 121 | nih.gov |
| 3,4-Dichloro-benzene | 1.3 | 95 | nih.gov |
Botulinum Neurotoxin Light Chain (BoNT/A LC) Inhibition
Botulinum neurotoxin (BoNT) is a highly potent substance, and its light chain (LC) is a zinc-dependent metalloprotease that represents a key therapeutic target. nih.govnih.gov Quinoline-based compounds, particularly quinolinols, have been identified as promising inhibitors of BoNT/A LC. nih.govnih.govusda.gov Research into the quinolinol-5-sulfonamide scaffold has led to the development of potent inhibitors. nih.govacs.org
These compounds are thought to act by chelating the zinc ion in the enzyme's active site, thereby impeding its proteolytic activity on the SNAP-25 protein substrate. nih.gov Structure-activity relationship studies have shown that bulky aryl amide groups on the sulfonamide moiety can increase inhibitor potency. nih.gov Kinetic studies of some quinolinol sulfonamide inhibitors suggest an uncompetitive inhibition mechanism, meaning they bind to the enzyme-substrate complex. nih.gov The most potent analogues exhibit submicromolar inhibitory constants. nih.govacs.org
Other Relevant Enzyme Targets (e.g., HIV Protease, Cyclooxygenase)
HIV Protease: The sulfonamide moiety is a key component of several approved HIV protease inhibitors. wikipedia.org While direct studies on this compound are not available, related quinoline-sulfonamide complexes have been studied for their biological activities, including anti-HIV-1 potential. nih.gov The development of non-peptidic protease inhibitors often incorporates sulfonamide groups to enhance properties like aqueous solubility and potency. wikipedia.org
Cyclooxygenase (COX): Quinoline and quinazoline derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govrjptonline.org Some diarylheterocyclic compounds require a sulfonamide or methylsulfamoyl group for selective COX-2 inhibition. nih.gov Studies on various quinoline derivatives have shown they can inhibit COX-1, an enzyme responsible for prostaglandin synthesis, suggesting that the quinoline scaffold has potential in developing COX inhibitors. rjptonline.org
Antimicrobial Activity Assessment
The hybridization of quinoline and sulfonamide moieties has been explored as a strategy to develop novel antimicrobial agents to combat bacterial resistance. rsc.org These hybrid molecules have shown promising activity against a range of pathogenic bacteria. nih.govrsc.org
Antibacterial Spectrum and Efficacy (Gram-Positive and Gram-Negative Strains)
In vitro antimicrobial screening of various quinoline-sulfonamide derivatives has demonstrated a broad spectrum of activity. Hybrid quinoline-sulfonamide metal complexes were evaluated against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. nih.gov Another study synthesized a series of twelve quinoline-sulfonamide compounds (QS1-12) and tested them against a panel of bacteria, including resistant strains. rsc.org One compound, QS-3, was particularly effective against the Gram-negative pathogen Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 64 μg/mL. rsc.org Furthermore, isoquinoline sulfonamides have been identified as allosteric inhibitors of DNA gyrase with activity against fluoroquinolone-resistant E. coli. nih.gov
Table 3: Antibacterial Activity of Quinoline-Sulfonamide Analogues Data represents findings for various structural analogues, not this compound itself.
| Compound Class/Name | Bacterial Strain | Gram Stain | Activity (MIC) | Reference |
|---|---|---|---|---|
| N-(quinolin-8-yl)-4-chlorobenzenesulfonamide Cadmium (II) complex | Staphylococcus aureus ATCC25923 | Gram-Positive | 19.04 × 10⁻⁵ mg/mL | nih.gov |
| N-(quinolin-8-yl)-4-chlorobenzenesulfonamide Cadmium (II) complex | Escherichia coli ATCC25922 | Gram-Negative | 609 × 10⁻⁵ mg/mL | nih.gov |
| Compound QS-3 | Pseudomonas aeruginosa | Gram-Negative | 64 µg/mL | rsc.org |
| Isoquinoline sulfonamide 1 | Escherichia coli | Gram-Negative | 6.25 µM | nih.gov |
Antifungal Efficacy
Quinoline derivatives have demonstrated notable potential as antifungal agents. nih.gov A study investigating a series of new fluorinated quinoline analogues revealed significant antifungal activity against a panel of plant pathogenic fungi. nih.gov For instance, several compounds exhibited good to moderate activity (40-60% inhibition) against Alternaria solani and Pyricularia oryzae at a concentration of 50 μg/mL. nih.gov Notably, certain analogues displayed potent activity against Sclerotinia sclerotiorum, with inhibition rates exceeding 80%, which was higher than the positive control, Tebufloquin (75.0%). nih.gov Furthermore, some derivatives showed promising activity against Rhizoctonia solani and Cercospora arachidicola, surpassing the efficacy of the control drug. nih.gov
Another class of compounds, halogenated quinoline (HQ) analogues, has been evaluated for activity against human pathogenic fungi. Nineteen different HQs were tested against Candida albicans and Cryptococcus neoformans. researchgate.net Four of these analogues were found to inhibit the growth of C. albicans with a minimum inhibitory concentration (MIC) of 100 nM. researchgate.net Even more impressively, sixteen of the analogues were effective against C. neoformans at MICs ranging from 50 to 780 nM. researchgate.net Some of these HQs were also capable of eradicating mature fungal biofilms. researchgate.net
Amiloride and hexamethylene amiloride (HMA) analogues, which share some structural similarities with quinolines, have also been investigated for their antifungal properties. A series of 6-(2-benzofuran) amiloride and HMA analogues demonstrated up to a 16-fold increase in activity against Cryptococcus neoformans. nih.gov These compounds exhibited broad-spectrum activity against both basidiomycete and ascomycete fungal pathogens, including multidrug-resistant clinical isolates. nih.gov
Table 1: Antifungal Activity of Selected Quinoline Analogues
| Compound/Class | Fungal Species | Activity | Reference |
| Fluorinated Quinoline Analogues | Sclerotinia sclerotiorum | >80% inhibition at 50 μg/mL | nih.gov |
| Fluorinated Quinoline Analogues | Rhizoctonia solani | Up to 80.8% inhibition at 50 μg/mL | nih.gov |
| Halogenated Quinolines | Candida albicans | MIC = 100 nM | researchgate.net |
| Halogenated Quinolines | Cryptococcus neoformans | MIC = 50–780 nM | researchgate.net |
| 6-(2-benzofuran) HMA Analogues | Cryptococcus neoformans | Up to 16-fold increased activity | nih.gov |
Antitubercular Activity
The search for new antitubercular agents is a critical area of research. Quinoline-based compounds have emerged as a promising class of molecules in this field. A series of isatin-tethered quinolines were synthesized and evaluated for their activity against Mycobacterium tuberculosis. mdpi.com The majority of these compounds showed potent to moderate activity, with MICs ranging from 0.06 to 7.81 µg/mL. mdpi.com One particular derivative, Q8b, demonstrated exceptional potency with a MIC of 0.06 µg/mL, which was a 100-fold increase in activity compared to the lead compound. mdpi.com
Another study focused on 2-amino benzothiazoles, which can be considered structural analogues of certain quinolines, and identified molecules with bactericidal activity against M. tuberculosis. nih.gov The lead compound from this series was effective against both replicating and non-replicating bacteria and showed potency against intracellular M. tuberculosis in murine macrophages. nih.gov
Furthermore, research on diarylquinoline hydroxyl amino ether and diaryl amino alkyl carbinol scaffolds has yielded compounds with antitubercular activity at a concentration of 6.25 μg/mL against the H37Ra strain of M. tuberculosis. researchgate.net
Table 2: Antitubercular Activity of Quinoline-Based Compounds
| Compound Series | Mycobacterium tuberculosis Strain | MIC Range | Most Potent Compound (MIC) | Reference |
| Isatin-Tethered Quinolines | Drug-Susceptible | 0.06–7.81 µg/mL | Q8b (0.06 µg/mL) | mdpi.com |
| Diaryl Quinoline Derivatives | H37Ra | - | 6.25 µg/mL | researchgate.net |
| 2-Isonicotinoylhydrazinecarboxamides | H37Rv & others | 1–32 µM | 1–2 µM | researchgate.net |
Antiparasitic Activity
Antiplasmodial Activity against Drug-Sensitive and Resistant Strains
Quinoline derivatives are historically significant in the fight against malaria. Modern research continues to explore new quinoline-based compounds for their antiplasmodial activity. A study on quinoline-sulfonamide hybrids demonstrated good schizonticidal blood activity in vitro, with IC50 values ranging from 0.05 to 1.63 μM. mdpi.com Some of these compounds had IC50 values lower than that of chloroquine and sulfadoxine. mdpi.com
Another investigation into synthetic quinoline derivatives, including those combined with sulfonamide, found that they were effective against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. mdpi.comnih.gov These compounds exhibited no cytotoxicity against HepG2 and HeLa cell lines at concentrations up to 100 μg/mL. nih.gov
Molecular hybridization of the quinoline nucleus with chalcone derivatives has also yielded promising results. Synthesized hybrids displayed good antiplasmodial activity against the chloroquine-sensitive (NF54) strain of P. falciparum, with IC50 values in the range of 0.10–4.45 μM. mdpi.com
Antileishmanial Activity
The 2-substituted quinoline series has been a subject of research for new antileishmanial drug candidates. mdpi.com For instance, 2-n-propylquinoline has shown good antileishmanial activity. mdpi.com A formulation of this compound with hydroxypropyl-beta-cyclodextrin demonstrated an IC50 value of 6 µM on intramacrophagic amastigotes of Leishmania donovani and was active against both wild-type and drug-resistant parasites. mdpi.com
Antioxidant Activity Evaluation (e.g., DPPH and SOD assays)
The antioxidant potential of quinoline derivatives has been explored through various assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. mdpi.com In one study, sulfonamide derivatives of gallic acid were assessed, and they demonstrated a concentration-dependent increase in radical scavenging activity. mdpi.com
Another study on new synthetic quinoline derivatives found that while all analyzed compounds showed antioxidant activity against the ABTS cation radical, only one derivative with a hydroxyl group at the 4' position of the phenylamino substituent (Qui3) had noticeable antioxidant potential against the DPPH radical. semanticscholar.org
The antioxidant activity of thiadiazoline sulfonamide derivatives and their metal complexes was also investigated using the DPPH assay. researchgate.net Several of the thiadiazoline sulfonamide derivatives exhibited higher than 50% antioxidant activity. researchgate.net
Table 3: Antioxidant Activity of Quinoline Analogues and Related Compounds
| Compound/Class | Assay | Results | Reference |
| Gallic Acid Sulfonamide Derivatives | DPPH | Concentration-dependent radical scavenging activity | mdpi.com |
| Synthetic Quinoline Derivative (Qui3) | DPPH | Noticeable antioxidant potential | semanticscholar.org |
| Thiadiazoline Sulfonamide Derivatives | DPPH | >50% antioxidant activity for several compounds | researchgate.net |
In Vitro Anticancer Profiling (Cell-Based Assays against various cancer cell lines)
The anticancer potential of quinoline derivatives has been extensively studied against a variety of cancer cell lines. Molecular hybrids of quinoline and sulfonamide were evaluated for their anti-cancer properties against cell lines such as HCT116, A549, U2OS, CCRF-CEM, Jurkat, MOLT-4, RAMOS, and K562. nih.gov While some compounds showed limited potency against A549, HCT116, and U2OS cells, others were highly potent against Jurkat, CCRF-CEM, MOLT-4, RAMOS, and K562 cells, with IC50 values in the low micromolar range. nih.gov Importantly, these molecules exhibited high IC50 values (>50 μM) against non-cancer cell lines, indicating a degree of selectivity. nih.gov
Substituted quinoline analogues have also been assessed for their cytotoxicity. One such compound, 4-(2-amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-(4H)-yl) benzenesulfonamide, showed cytotoxicity against MCF-7 cancer cells that was comparable to doxorubicin. neuroquantology.com
Furthermore, a series of 8-hydroxyquinoline-5-sulfonamide derivatives were tested for their anticancer activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines. mdpi.com One compound, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, demonstrated high activity against all three cancer lines, with efficacy comparable to cisplatin and doxorubicin, and showed no toxicity to normal human dermal fibroblasts up to an IC50 of 100 µM. mdpi.com
Table 4: In Vitro Anticancer Activity of Quinoline-Sulfonamide Derivatives
| Compound/Series | Cancer Cell Line | IC50 Value | Reference |
| Quinoline-Sulfonamide Hybrid (9j) | MOLT-4 | 5.57±7.56 μM | nih.gov |
| Quinoline-Sulfonamide Hybrid (9n) | RAMOS | 2.76±0.79 μM | nih.gov |
| Quinoline-Sulfonamide Hybrid (9e) | K562 | 5.47±1.71 μM | nih.gov |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32, MDA-MB-231, A549 | Comparable to cisplatin/doxorubicin | mdpi.com |
| Substituted Quinoline Analogue | MCF-7 | Similar to doxorubicin | neuroquantology.com |
Structure Activity Relationship Sar Studies of 2 Amino N Methylquinoline 6 Sulfonamide Derivatives
Impact of Substituent Modifications on the Quinoline (B57606) Ring System on Biological Activity
The quinoline ring is a versatile scaffold in medicinal chemistry, and modifications to this bicyclic system can significantly influence the biological profile of 2-amino-N-methylquinoline-6-sulfonamide derivatives. The positions available for substitution on the quinoline ring offer a wide range of possibilities for altering the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn affect its interaction with biological targets.
The presence of the amino group at the C2 position is a critical determinant of activity. Studies on related 2-aminoquinoline (B145021) derivatives have shown that this group can act as a hydrogen bond donor, facilitating interactions with target enzymes or receptors. For instance, in a series of 2-substituted quinoline-6-carboxamides, the 2-amino derivatives displayed different potency profiles compared to their 2-methoxy counterparts when evaluated as mGluR1 antagonists, highlighting the importance of the substituent at this position. elsevierpure.comnih.gov
Substitutions on the benzo part of the quinoline ring, such as at the C5, C7, and C8 positions, can also modulate activity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of the quinoline nitrogen, affecting its ability to form ionic bonds. In a study of 4-aminoquinoline (B48711) derivatives, substitutions on the quinoline ring, including -CH3, -OCH3, and -Cl, were explored to understand their effect on carbonic anhydrase inhibitory action. nih.gov These modifications are intended to achieve significant hydrophobic interactions within the binding sites of the target enzymes. nih.gov
| Modification on Quinoline Ring | Position | Observed/Potential Impact on Biological Activity | Reference Compound Class |
| Amino Group | C2 | Acts as a hydrogen bond donor, crucial for target interaction. | 2-Substituted Quinoline-6-carboxamides elsevierpure.comnih.gov |
| Methoxy Group | C2 | Alters electronic properties and steric bulk compared to the amino group, leading to different activity profiles. | 2-Substituted Quinoline-6-carboxamides elsevierpure.comnih.gov |
| Methyl, Methoxy, Chloro | C6, C7 | Modulates lipophilicity and electronic properties, influencing hydrophobic interactions with target binding sites. | 4-Aminoquinoline-based sulfonamides nih.gov |
| Sulfonamide Group | C6 | Influences electronic distribution and provides a key interaction point with biological targets. | Quinoline-based sulfonamides nih.gov |
Role of Substitutions on the Sulfonamide Moiety in Modulating Biological Response
The sulfonamide group (-SO2NH-) is a well-established pharmacophore known for its ability to mimic a transition state and interact with zinc-containing enzymes. nih.gov In this compound, modifications to this moiety, particularly at the sulfonamide nitrogen, can have a profound effect on the biological response.
The N-methyl group in the parent compound provides a certain level of lipophilicity and steric bulk. Varying the alkyl or aryl substituents on the sulfonamide nitrogen can fine-tune these properties. For example, replacing the methyl group with larger alkyl chains or aromatic rings can enhance hydrophobic interactions with the target protein. A study on a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides demonstrated that different substituents on the sulfonamide nitrogen, such as guanidino, acetyl, and various heterocyclic rings, resulted in a wide range of antimicrobial activities. mdpi.com For instance, the introduction of a guanidino group led to a significant increase in activity against E. coli. mdpi.com
The nature of the substituent on the sulfonamide nitrogen can also impact the conformational flexibility of the molecule, which may be important for adopting the correct orientation within a binding pocket. Studies on quinazoline derivatives with a sulfonamide moiety showed that methyl-sulfonamide derivatives were more active than those with larger propyl or phenyl substituents, which was attributed to steric hindrance. mdpi.com
| Substitution on Sulfonamide Nitrogen | Potential Impact on Biological Activity | Illustrative Example from Related Compounds |
| Hydrogen (N-H) | Can act as a hydrogen bond donor and allows for deprotonation to coordinate with metal ions. | General principle for sulfonamide inhibitors. |
| Small Alkyl (e.g., Methyl) | Provides a balance of lipophilicity and steric bulk. | Methyl-sulfonamide derivatives of quinazolines showed high activity. mdpi.com |
| Larger Alkyl/Aryl | Increases lipophilicity and potential for hydrophobic interactions, but may introduce steric hindrance. | Propyl or phenyl-substituted sulfonamides on quinazolines were less active. mdpi.com |
| Heterocyclic Rings | Can introduce additional interaction points (e.g., hydrogen bonding, pi-stacking) and modulate pharmacokinetic properties. | N-(heterocyclyl) benzenesulfonamides showed varied and potent antimicrobial activity. mdpi.com |
| Guanidino Group | Increases basicity and hydrogen bonding potential, significantly enhancing activity against certain bacterial strains. | Introduction of a guanidino group in a quinoline-sulfonamide series increased activity against E. coli. mdpi.com |
Investigation of Linker and Spacer Effects on Pharmacological Response in Hybrid Structures
In a study of quinoline-based sulfonamides as carbonic anhydrase inhibitors, replacing an amino linker with a longer hydrazide linker did not improve the inhibitory activity against the hCA IX isoform, suggesting that the shorter linker provided the optimal spacing and orientation for this particular target. nih.gov
The chemical composition of the linker is also important. For example, linkers containing amide or ester groups can act as hydrogen bond donors or acceptors, while simple alkyl chains provide flexibility and lipophilicity. The choice of linker can also influence the pharmacokinetic properties of the hybrid molecule, such as its solubility and metabolic stability.
The concept of a linker is also relevant when considering the placement of the sulfonamide group itself. In some designs, the sulfonamide is attached to a phenyl ring which is then linked to the quinoline core. In such cases, the phenyl ring acts as a spacer, and the position of the sulfonamide on this ring (ortho, meta, or para) significantly affects the biological activity. For quinoline-based carbonic anhydrase inhibitors, para-sulfonamide derivatives generally displayed the best inhibitory activity against cancer-related isoforms. nih.gov
| Linker/Spacer Characteristic | Impact on Pharmacological Response | Example from Quinoline-Sulfonamide Hybrids |
| Length | Determines the distance between the two pharmacophores, affecting their ability to bind optimally. | A shorter amino linker was found to be more effective than a longer hydrazide linker for hCA IX inhibition. nih.gov |
| Flexibility | Influences the conformational freedom of the hybrid molecule; too much flexibility can lead to an entropic penalty upon binding. | Flexible alkyl chains can allow for better adaptation to the binding site. |
| Chemical Nature | Can introduce additional interactions (e.g., hydrogen bonding) and affect pharmacokinetic properties. | Amide or ester functionalities within the linker can form hydrogen bonds. |
| Attachment Point | The position of the linker on the quinoline scaffold and the other pharmacophore is crucial for proper orientation. | The position of the sulfonamide group on a phenyl spacer (ortho, meta, para) significantly impacted activity. nih.gov |
Correlation of Computational Data with Experimental Biological Activities for SAR Elucidation
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools for elucidating the SAR of this compound derivatives. These approaches can provide insights into the molecular basis of their biological activity and guide the design of more potent and selective compounds.
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., physicochemical, electronic, and topological properties), it is possible to build predictive models that can estimate the activity of novel, untested derivatives. This can help prioritize which compounds to synthesize and test, thereby saving time and resources.
Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a target protein. For this compound derivatives, docking studies can help visualize how the quinoline ring, the 2-amino group, and the sulfonamide moiety interact with the amino acid residues of the target. For example, docking of quinoline-based sulfonamides into the active site of carbonic anhydrase revealed key hydrogen bonding and hydrophobic interactions that explained their inhibitory activity. mdpi.com These simulations can rationalize the observed SAR and provide a structural basis for designing new derivatives with improved binding affinity.
The combination of experimental data and computational modeling provides a powerful approach to SAR elucidation. For instance, if a QSAR model suggests that a particular steric or electronic parameter is important for activity, this hypothesis can be tested by synthesizing and evaluating derivatives with systematic variations in that parameter. Similarly, if docking studies predict a key hydrogen bond interaction, derivatives can be designed to either enhance or disrupt this interaction to validate its importance. A study on quinoline-8-sulfonamides used molecular docking and molecular dynamics to design potent modulators of pyruvate (B1213749) kinase M2, and the in vitro results confirmed the structure-activity relationships predicted by the in silico studies. nih.gov
| Computational Method | Application in SAR of this compound Derivatives | Expected Insights |
| QSAR Modeling | To develop predictive models based on a series of analogs with known biological activities. | Identification of key molecular descriptors (e.g., logP, pKa, molecular weight, specific electronic or steric features) that correlate with activity. |
| Molecular Docking | To predict the binding orientation and interactions of the derivatives within the active site of a biological target. | Visualization of hydrogen bonds, hydrophobic interactions, and steric clashes that govern binding affinity and selectivity. |
| Molecular Dynamics Simulations | To study the dynamic behavior of the ligand-protein complex over time. | Assessment of the stability of the predicted binding mode and the flexibility of the ligand and protein. |
| ADMET Prediction | To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity properties of the derivatives. | Early identification of potential liabilities in drug development and guidance for structural modifications to improve the pharmacokinetic profile. |
Future Directions and Translational Research Potential
Design and Synthesis of Advanced 2-amino-N-methylquinoline-6-sulfonamide Derivatives with Tuned Activity Profiles
The core structure of quinoline-sulfonamide is a versatile template for chemical modification to optimize therapeutic properties. The design strategy often involves molecular hybridization, where the quinoline-sulfonamide scaffold is combined with other pharmacologically active moieties to create derivatives with finely tuned activity profiles. nih.gov Synthetic strategies are well-established, commonly involving the reaction of a quinoline (B57606) sulfonyl chloride intermediate with a variety of substituted amines to generate a library of novel sulfonamide derivatives. rsc.orgmdpi.com
Structure-activity relationship (SAR) studies are crucial for guiding the design of these advanced derivatives. For instance, research on related quinoline-based sulfonamides has demonstrated that the position of the sulfonamide group on the molecule is critical for biological activity. researchgate.netnih.gov In a series of 4-anilinoquinoline-based sulfonamides designed as carbonic anhydrase inhibitors, derivatives with the sulfonamide group in the para-position of the anilino ring generally displayed the most potent inhibitory activity against cancer-related isoforms hCA IX and hCA XII. researchgate.netnih.gov
Further refinement involves modifying substituents on the quinoline ring or the sulfonamide nitrogen. The introduction of different aryl groups via Suzuki coupling reactions has been used to create a wide variety of physicochemical properties in the final compounds. nih.gov Even minor changes, such as the addition of a methyl group to the sulfonamide nitrogen, can introduce steric clashes with target proteins and significantly alter biological activity, highlighting the importance of precise structural modifications. mdpi.com These synthetic efforts allow for the tuning of properties like target affinity, selectivity, and pharmacokinetic behaviors, including blood-brain barrier permeation. nih.gov
Table 1: Impact of Sulfonamide Position and Substitution on Inhibitory Activity (KI in nM) against Carbonic Anhydrase (CA) Isoforms Data derived from studies on 4-anilinoquinoline-based sulfonamides.
| Compound ID | Sulfonamide Position | R-Group Substitution | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |
| 11c | meta | 4-Fluoro | 104.5 | 8.4 | 25.1 |
| 13a | para | Unsubstituted | 36.5 | 25.8 | 9.8 |
| 13b | para | 3-Chloro | 58.4 | 5.5 | 13.2 |
| 13c | para | 4-Chloro | 7.3 | 18.6 | 8.7 |
| Source: Adapted from research on quinoline-based benzenesulfonamides. nih.gov |
Exploration of Novel Biological Targets and Polypharmacology
A significant future direction for this compound and its analogs is the exploration of novel biological targets. The inherent structural features of the quinoline-sulfonamide scaffold make it a "privileged" structure capable of interacting with a wide range of enzymes and receptors. This promiscuity leads to polypharmacology—the ability of a single compound to modulate multiple biological targets. This can be advantageous for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. rsc.org
Research has already identified a diverse set of targets for this class of compounds, underscoring its broad therapeutic potential. nih.govrsc.org
Identified Biological Targets for Quinoline-Sulfonamide Derivatives:
Enzymes in Cancer Metabolism: Derivatives have been designed as modulators of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in cancer metabolism, to selectively impact cancer cell viability. mdpi.com
Carbonic Anhydrases: Specific analogs are potent inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, which are involved in pH regulation and tumor progression. nih.gov
Kinases: The quinoline core is found in numerous kinase inhibitors. nih.gov Hybrids have been developed to target pathways like PI3K/AkT/mTOR, which are crucial for cell survival and proliferation. nih.gov
Enzymes in Neurodegeneration: Quinoline-sulfonamide hybrids have been designed as multi-target agents for Alzheimer's disease by simultaneously inhibiting monoamine oxidases (MAO) and cholinesterases (ChEs). rsc.org
Enzymes in Metabolic Disease: Some sulfonamide derivatives show potential for managing diabetes through the inhibition of α-glucosidase and α-amylase. researchgate.netresearchgate.net
The concept of creating multi-target-directed ligands (MTDLs) is a driving force in this area, with the goal of designing a single drug that can address multiple aspects of a complex disease, potentially leading to improved treatment outcomes and reduced side effects. rsc.org
Table 2: Polypharmacological Profile of the Quinoline-Sulfonamide Scaffold
| Biological Target Class | Specific Examples | Associated Therapeutic Area |
| Metabolic Enzymes | Pyruvate Kinase M2 (PKM2) | Oncology |
| Metalloenzymes | Carbonic Anhydrase IX, XII | Oncology |
| Protein Kinases | PI3K, Tyrosine Kinases | Oncology |
| Hydrolases | Acetylcholinesterase (AChE) | Neurodegenerative Disease |
| Oxidoreductases | Monoamine Oxidase (MAO) | Neurodegenerative Disease |
| Carbohydrate-Active Enzymes | α-glucosidase, α-amylase | Diabetes |
| Source: Compiled from multiple studies on quinoline-sulfonamide derivatives. rsc.orgnih.govmdpi.comnih.govresearchgate.net |
Integration of Multi-Omics Data for Comprehensive Mechanism of Action Elucidation
To fully understand the biological impact of this compound derivatives, future research will require the integration of multi-omics data. Given their polypharmacological nature, elucidating the complete mechanism of action is complex and cannot be achieved by studying a single target in isolation. A systems biology approach, incorporating genomics, proteomics, and metabolomics, is necessary to build a comprehensive picture of how these compounds affect cellular networks.
Proteomics: Global protein expression and phosphorylation profiling can identify both intended and unintended (off-target) effects of a compound. This can reveal novel biological targets and explain unexpected phenotypic outcomes.
Genomics/Transcriptomics: Analyzing changes in gene expression (e.g., via RNA-seq) following treatment can uncover the downstream signaling pathways modulated by the compound, providing insights into its broader cellular impact.
Metabolomics: As demonstrated by the targeting of metabolic enzymes like PKM2, these compounds can significantly alter cellular metabolism. mdpi.com Metabolomic studies can map these changes, identifying key metabolic vulnerabilities that could be exploited for therapeutic benefit or to monitor treatment response.
Integrating these large-scale datasets will be crucial for understanding the network-level effects of these compounds, predicting potential resistance mechanisms, and identifying biomarkers to select patient populations most likely to respond to treatment.
Development of Targeted Delivery Strategies for Enhanced Efficacy
While potent and selective derivatives are essential, ensuring they reach the desired site of action in the body is a critical challenge. Future research will increasingly focus on developing targeted delivery strategies to enhance the efficacy of this compound-based drugs while minimizing systemic exposure and potential toxicity.
Potential targeted delivery approaches include:
Nanoparticle Formulations: Encapsulating the drug in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve solubility, protect it from degradation, and alter its pharmacokinetic profile. These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific tissues or cell types, such as tumors.
Antibody-Drug Conjugates (ADCs): For applications in oncology, the quinoline-sulfonamide derivative could be attached to a monoclonal antibody that recognizes a tumor-specific antigen. This approach delivers the potent cytotoxic agent directly to cancer cells, sparing healthy tissues.
Prodrug Strategies: The core molecule can be chemically modified into an inactive prodrug that is only converted to the active form by specific enzymes or conditions present in the target tissue (e.g., the hypoxic environment of a tumor).
These advanced delivery systems hold the potential to overcome challenges like poor bioavailability or off-target effects, thereby maximizing the therapeutic window and unlocking the full translational potential of this promising class of compounds.
Q & A
Q. What are the standard synthetic routes for 2-amino-N-methylquinoline-6-sulfonamide, and how are reaction conditions optimized?
The synthesis typically involves sequential functionalization of the quinoline core. A common approach includes:
- Step 1 : Sulfonylation of 2-amino-6-chloroquinoline derivatives using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in THF at 65°C) to introduce the sulfonamide group .
- Step 2 : N-methylation via nucleophilic substitution with methyl iodide or reductive amination using formaldehyde and NaBH₄ .
Optimization strategies : Microwave-assisted synthesis (e.g., 100–150 W, 80–120°C) reduces reaction time and improves yields compared to conventional heating . Key variables include catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), solvent polarity, and stoichiometry of amines .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Critical for confirming substitution patterns on the quinoline ring and sulfonamide linkage. For example, aromatic protons in the quinoline core appear as doublets (δ 7.2–8.5 ppm), while the N-methyl group resonates as a singlet (δ 2.8–3.2 ppm) .
- IR Spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹, and N-H bends (if unsubstituted) at 3300–3500 cm⁻¹ .
- HPLC-MS : Used to assess purity (>95%) and detect side products (e.g., des-methyl analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in antimicrobial or antiproliferative activities may arise from:
Q. What strategies are effective for improving the solubility and bioavailability of this compound in preclinical studies?
- Salt formation : Convert the sulfonamide to a sodium salt via treatment with NaOH, enhancing aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) that cleave in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve pharmacokinetic profiles .
Validation : Monitor solubility via phase-solubility diagrams and bioavailability using LC-MS/MS plasma assays .
Q. How can computational methods guide the design of this compound analogs with enhanced target specificity?
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial dihydropteroate synthase or kinase domains) .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with bioactivity to prioritize synthetic targets .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to refine lead compounds .
Data Contradiction Analysis
Q. How should researchers address inconsistent yields in the sulfonylation step of this compound synthesis?
Reported yields (40–85%) vary due to:
- Reagent purity : Impurities in sulfonyl chlorides or amines reduce efficiency. Use freshly distilled reagents or HPLC-grade solvents .
- Side reactions : Competing N- or O-sulfonylation can occur. Mitigate by controlling pH (7.5–8.5) and using non-polar solvents (e.g., toluene) .
Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize stoichiometry (1:1.2 molar ratio of quinoline to sulfonyl chloride) .
Experimental Design Considerations
Q. What in vitro and in vivo models are most suitable for evaluating the anticancer potential of this compound derivatives?
- In vitro : Use MTT assays on panels of cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .
- In vivo : Xenograft models in nude mice (e.g., HT-29 colorectal tumors) at doses of 10–50 mg/kg (oral or i.p.) .
Key endpoints : Tumor volume reduction, apoptosis markers (e.g., caspase-3), and toxicity profiles (ALT/AST levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
